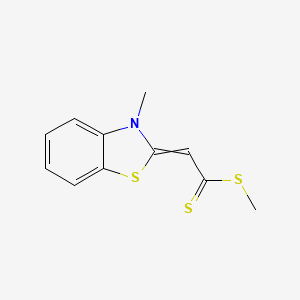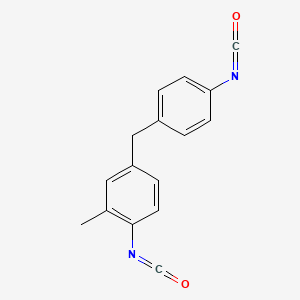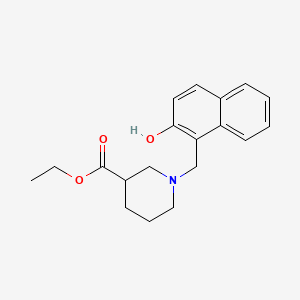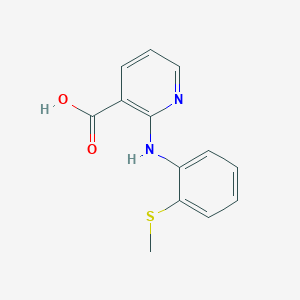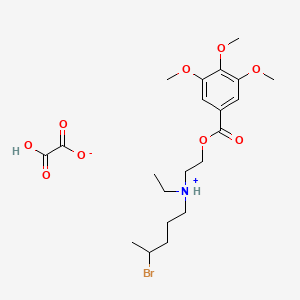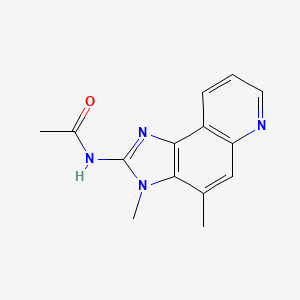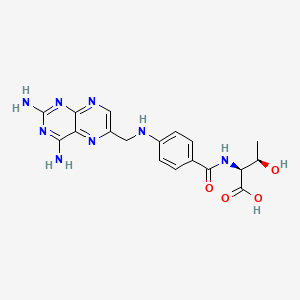
L-Threonine, N-(4-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- is a complex organic compound that has garnered significant interest in various scientific fields. This compound is known for its unique structure, which includes a threonine moiety linked to a pteridine derivative through a benzoyl group. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and practical uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- typically involves multiple steps. One common method starts with the preparation of the pteridine derivative, which is then coupled with a benzoyl chloride derivative under basic conditions. The final step involves the introduction of the threonine moiety through an amide bond formation. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes.
Comparación Con Compuestos Similares
L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- can be compared with similar compounds such as:
Aminopterin: An amino derivative of folic acid, used as an antineoplastic agent.
Methotrexate: A less potent but less toxic alternative to aminopterin, used in cancer treatment.
L-Glutamic acid,N-[3,5-dichloro-4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-: Another pteridine derivative with similar applications.
The uniqueness of L-Threonine,N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- lies in its specific structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
26188-15-8 |
|---|---|
Fórmula molecular |
C18H20N8O4 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C18H20N8O4/c1-8(27)12(17(29)30)24-16(28)9-2-4-10(5-3-9)21-6-11-7-22-15-13(23-11)14(19)25-18(20)26-15/h2-5,7-8,12,21,27H,6H2,1H3,(H,24,28)(H,29,30)(H4,19,20,22,25,26)/t8-,12+/m1/s1 |
Clave InChI |
KNYNNOQWHWVQEU-PELKAZGASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


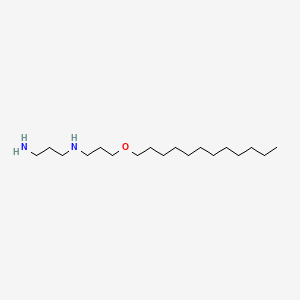
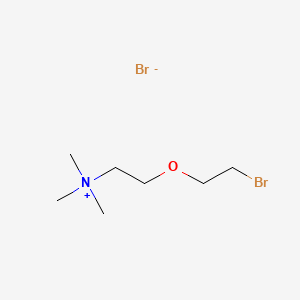
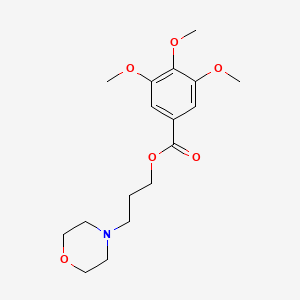
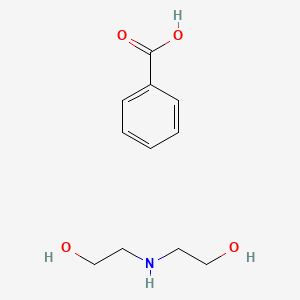
![[Chloro(nitro)methyl]benzene](/img/structure/B13752667.png)

